![molecular formula C16H16O3 B6369441 2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261915-26-7](/img/structure/B6369441.png)
2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95%
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Overview
Description
2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95% (2-E-2MPA) is an organic compound belonging to the class of benzoic acids. It is a crystalline solid, with a melting point of 92-94 °C and a molecular weight of 214.23 g/mol. 2-E-2MPA is a versatile compound, with a wide range of applications in synthetic organic chemistry, medicinal chemistry, and biochemistry.
Mechanism of Action
2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95% acts as a proton acceptor, forming a stable carboxylate anion. The carboxylate anion can then interact with a variety of molecules, including metal ions, small molecules, and proteins. This interaction can lead to a variety of effects, depending on the nature of the molecule. For example, it can act as a catalyst for the formation of a new bond, or it can alter the structure of a protein, leading to a change in its function.
Biochemical and Physiological Effects
2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95% can inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as the activity of certain neurotransmitters. It has also been shown to possess antioxidant properties, and to modulate the activity of certain proteins involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95% is an advantageous compound for use in laboratory experiments, due to its relatively low cost and ease of synthesis. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, it can be toxic in high concentrations, and may cause skin irritation.
Future Directions
The future applications of 2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95% are vast and varied. It could be used as a starting material for the synthesis of novel compounds for drug discovery and development. It could also be used in the synthesis of metal complexes, which could have potential applications in catalysis and materials science. Additionally, it could be used in the development of new drugs, as well as in the development of new diagnostic tools and therapeutic agents. Furthermore, its antioxidant properties could be explored for potential applications in the prevention and treatment of diseases.
Synthesis Methods
2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95% can be synthesized by the reaction of 4-ethoxy-2-methylphenol and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps: first, the formation of an intermediate ester, followed by the conversion of the ester to the desired product. The reaction is usually carried out in a solvent such as dichloromethane.
Scientific Research Applications
2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95% is widely used in scientific research. It is used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of novel compounds for drug discovery and development. In addition, 2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95% is used as a ligand in metal-catalyzed reactions, and as a reagent for the synthesis of metal complexes.
properties
IUPAC Name |
2-(4-ethoxy-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-12-8-9-13(11(2)10-12)14-6-4-5-7-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWINSRXKLRLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683318 |
Source
|
Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-26-7 |
Source
|
Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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